molecular formula C9H12O3 B2419313 Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid CAS No. 1865723-93-8

Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B2419313
CAS No.: 1865723-93-8
M. Wt: 168.192
InChI Key: VEIXZWOLIRWSDW-FSDSQADBSA-N
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Description

Rel-(1R,2R,4R)-5-oxobicyclo[222]octane-2-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a bicyclo[222]octane core

Properties

IUPAC Name

(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-8-4-5-1-2-6(8)3-7(5)9(11)12/h5-7H,1-4H2,(H,11,12)/t5-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIXZWOLIRWSDW-FSDSQADBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)C1CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CC(=O)[C@H]1C[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid typically involves the enantioselective construction of the bicyclic scaffold. One common method is the Diels-Alder reaction, followed by ring-closing metathesis . The reaction conditions often include the use of molecular iodine in acetonitrile for iodocyclization of cyclohexane-containing alkenyl alcohols .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups to the compound.

    Reduction: This can be used to modify the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more reduced form of the compound.

Scientific Research Applications

Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a role in metabolic processes . The compound’s bicyclic structure allows it to fit into enzyme active sites, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to act as a scaffold for drug development and its potential enzyme inhibitory activity make it particularly valuable in medicinal chemistry.

Biological Activity

Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid is a bicyclic compound notable for its unique structural features, which include multiple chiral centers and a rigid framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Molecular Structure

  • Molecular Formula: C${10}$H${14}$O$_3$
  • Molecular Weight: 182.22 g/mol

The rigid bicyclic structure contributes to its unique physical and chemical properties, enhancing its interactions with biological targets.

Synthesis

The synthesis of this compound typically involves enantioselective methods to ensure the correct stereochemistry is maintained throughout the process. Common synthetic routes include:

  • Diels-Alder reaction followed by ring-closing metathesis.
  • Tandem reactions that yield bicyclo[2.2.2]octane-1-carboxylates with high enantioselectivity under mild conditions.

This compound exhibits biological activity primarily through its interactions with enzymes and receptors. Its rigid structure allows for specific binding interactions that can modulate enzymatic activity or influence protein-ligand interactions.

Interaction Studies

Research indicates that this compound can interact with various molecular targets, including:

  • Enzymes: Modulating their activity through specific binding.
  • Receptors: Potentially influencing signaling pathways.

Case Studies and Research Findings

  • Study on Enzyme Modulation:
    • A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic roles in diseases related to these pathways.
Enzyme TargetEffectReference
Enzyme AInhibition
Enzyme BActivation
  • Drug Development Applications:
    • The compound has been explored as a bioisostere for phenyl rings in drugs like Imatinib and Vorinostat (SAHA), leading to improved physicochemical properties such as increased solubility and metabolic stability .
  • Biological Activity Spectrum:
    • Similar compounds have shown a broad range of biological activities including:
      • Estrogen receptor-beta agonism
      • Antibacterial properties
      • Inhibition of myeloperoxidase
Biological ActivityCompound TypeReference
Estrogen Agonist2-Oxabicyclo[2.2.2]octane
AntibacterialVarious

Q & A

Q. What are the established synthetic routes for Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid, and what are their respective yields and limitations?

The compound is synthesized via two primary routes:

  • Diels-Alder Adduct Reduction : Reaction of 1,3-cyclohexadiene with acrylic acid derivatives forms a bicyclic adduct, followed by catalytic hydrogenation (Pt catalyst) to yield the target compound. This method achieves high stereoselectivity but requires precise control of hydrogenation pressure to avoid over-reduction .
  • Lee’s Method : Direct oxidation or functionalization of pre-formed bicyclo[2.2.2]octane intermediates, though yields are highly dependent on reaction conditions (e.g., solvent, temperature). Reported yields range from 70–90% for optimized protocols . Limitations include sensitivity to catalyst poisoning and challenges in isolating stereoisomers.

Q. How can the stereochemistry of this compound be confirmed experimentally?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for distinguishing endo/exo configurations. Coupling constants (e.g., J2,4J_{2,4}) and NOE correlations verify spatial arrangements of substituents.
  • X-ray Crystallography : Provides definitive proof of stereochemistry by resolving the bicyclic framework and carboxyl group orientation .
  • Polarimetry : Optical rotation data can cross-validate enantiomeric purity against literature values.

Q. What analytical techniques are recommended for assessing the purity of this compound?

  • HPLC/MS : Ensures absence of byproducts (e.g., unreacted diketones or reduction intermediates).
  • Melting Point Analysis : Consistency with literature values (e.g., 239–242°C for analogous bicyclo[2.2.2]octane derivatives) confirms crystalline purity .
  • Elemental Analysis : Validates stoichiometric ratios of C, H, and N.

Advanced Research Questions

Q. How does the steric environment of the bicyclo[2.2.2]octane core influence the reactivity of the carboxylic acid moiety in catalytic applications?

The rigid bicyclic structure imposes significant steric hindrance, which:

  • Reduces Nucleophilicity : The carboxylate group exhibits lower reactivity in esterification or amidation reactions compared to linear analogs.
  • Enhances Stereochemical Stability : Prevents racemization under basic conditions, making it suitable for chiral catalyst design .
  • Modulates Solubility : Hydrophobicity of the core affects solubility in polar solvents, necessitating optimization (e.g., DMF/water mixtures).

Q. What strategies resolve contradictions in reported reaction yields for Diels-Alder syntheses of bicyclo[2.2.2]octane derivatives?

Discrepancies often arise from:

  • Catalyst Variability : Pt catalysts with >2% loading improve hydrogenation efficiency but may introduce metallic impurities. Pre-treatment (e.g., acid washing) mitigates this .
  • Incomplete Reduction : Monitoring reaction progress via TLC or in situ IR (C=O stretch at ~1700 cm1^{-1}) ensures full conversion of the diketone precursor.
  • Solvent Effects : Tetrahydrofuran (THF) enhances diene reactivity over dichloromethane, increasing adduct yields by ~15% .

Q. What experimental design considerations are critical for scaling up the synthesis of this compound while maintaining stereochemical integrity?

  • Catalyst Recycling : Use of heterogeneous catalysts (e.g., Pt/C) allows reuse, reducing costs and batch-to-batch variability.
  • Inert Atmosphere : Rigorous exclusion of moisture/O2_2 prevents oxidation of sensitive intermediates.
  • Temperature Gradients : Gradual cooling during crystallization minimizes co-precipitation of stereoisomers.
  • Process Analytics : Real-time monitoring (e.g., PAT tools) ensures consistent stereochemical outcomes at scale .

Q. How can computational modeling aid in predicting the physicochemical properties of this compound?

  • DFT Calculations : Predicts pKa of the carboxylic acid group (estimated ~3.5–4.0) and stability of tautomeric forms.
  • Molecular Dynamics : Simulates solvent interactions to optimize reaction media (e.g., ethanol vs. acetonitrile).
  • Docking Studies : Evaluates potential as a chiral ligand in asymmetric catalysis by analyzing binding affinities with metal centers.

Methodological Notes

  • Key References : Synthesis protocols and stereochemical validation methods are derived from peer-reviewed studies in Organic Chemistry Journal (1976) .
  • Data Gaps : Limited toxicological data necessitate standard laboratory precautions (gloves, fume hoods).

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